4-Bromo-3,6-dihydro-2H-pyridine-1-carbonyl chloride
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Overview
Description
4-Bromo-3,6-dihydro-2H-pyridine-1-carbonyl chloride is an organic compound that belongs to the class of heterocyclic compounds known as pyridines. This compound is characterized by the presence of a bromine atom at the 4th position and a carbonyl chloride group at the 1st position of the pyridine ring. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3,6-dihydro-2H-pyridine-1-carbonyl chloride typically involves the bromination of 3,6-dihydro-2H-pyridine followed by the introduction of a carbonyl chloride group. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is carried out under reflux conditions to ensure complete bromination. After bromination, the resulting compound is treated with thionyl chloride (SOCl2) to introduce the carbonyl chloride group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality. The bromination and chlorination steps are optimized to minimize by-products and maximize the yield of the desired compound .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3,6-dihydro-2H-pyridine-1-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl chloride group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form more complex derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used in substitution reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed
Substitution: Products like 4-azido-3,6-dihydro-2H-pyridine-1-carbonyl chloride or 4-thiocyanato-3,6-dihydro-2H-pyridine-1-carbonyl chloride.
Reduction: 4-Bromo-3,6-dihydro-2H-pyridine-1-methanol.
Oxidation: Various oxidized derivatives depending on the specific conditions used.
Scientific Research Applications
4-Bromo-3,6-dihydro-2H-pyridine-1-carbonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Bromo-3,6-dihydro-2H-pyridine-1-carbonyl chloride involves its interaction with specific molecular targets. The bromine atom and carbonyl chloride group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially disrupting cellular processes and leading to biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3,6-dihydro-2H-pyridine-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonyl chloride group.
4-Chloro-3,6-dihydro-2H-pyridine-1-carbonyl chloride: Similar structure but with a chlorine atom instead of a bromine atom.
3,6-Dihydro-2H-pyridine-1-carbonyl chloride: Lacks the bromine atom at the 4th position.
Uniqueness
The combination of these functional groups allows for diverse chemical transformations and makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
4-bromo-3,6-dihydro-2H-pyridine-1-carbonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrClNO/c7-5-1-3-9(4-2-5)6(8)10/h1H,2-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSCAFATYIATJLQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1Br)C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.48 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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